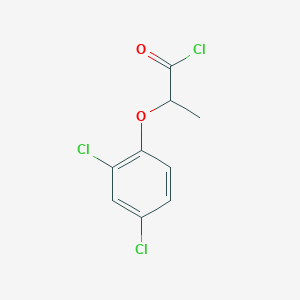

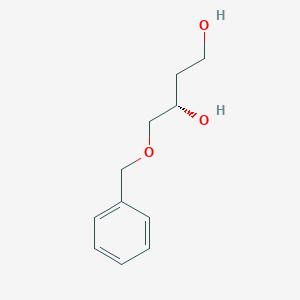

2-(2,4-Dichlorophenoxy)propanoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application 1: Adsorption of Herbicide

- Summary of Application : This research presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of the herbicide 2-(2,4-Dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .

- Methods of Application : Different sacrificial anode materials like iron, magnesium, zinc, and aluminum were tested, and stainless steel was used as the cathode. The optimization of different experimental parameters like current density, pH, temperature, and inter-electrode distance on the adsorption of 2,4-DP was carried out .

- Results or Outcomes : The results showed that the maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0. The adsorption of 2,4-DP preferably followed the Langmuir adsorption isotherm .

Application 2: Controlled Release of Herbicides

- Summary of Application : This study presents the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets .

- Methods of Application : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

- Results or Outcomes : The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .

Application 3: Proteomics Research

- Summary of Application : “2-(2,4-Dichlorophenoxy)propanoyl chloride” is used as a specialty product in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application 4: Antitumor Properties

- Summary of Application : A study has been conducted on the synthesis and antitumor properties of new 2,4-dichlorophenoxy ethers .

- Methods of Application : The specific methods of application in this study are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application 5: Synthesis of New Compounds

- Summary of Application : “2-(2,4-Dichlorophenoxy)propanoyl chloride” is used in the synthesis of new compounds .

- Methods of Application : The specific methods of application in the synthesis of new compounds are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application 6: Environmental Remediation

- Summary of Application : This research presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of herbicide 2-(2,4-Dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .

- Methods of Application : Different sacrificial anode materials like iron, magnesium, zinc, and aluminum were tested, and stainless steel was used as the cathode. The optimization of different experimental parameters like current density, pH, temperature, and inter-electrode distance on the adsorption of 2,4-DP was carried out .

- Results or Outcomes : The results showed that the maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0. The adsorption of 2,4-DP preferably followed the Langmuir adsorption isotherm .

Propriétés

IUPAC Name |

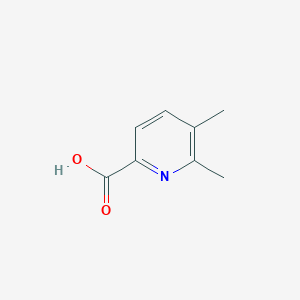

2-(2,4-dichlorophenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSXERGNKDILF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558730 |

Source

|

| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)propanoyl chloride | |

CAS RN |

58048-37-6 |

Source

|

| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)

![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)